molecular formula C14H13N3O2 B5565955 4-methoxy-N'-(3-pyridinylmethylene)benzohydrazide

4-methoxy-N'-(3-pyridinylmethylene)benzohydrazide

Cat. No.: B5565955
M. Wt: 255.27 g/mol
InChI Key: HUDQYVNEQZZAQY-MHWRWJLKSA-N
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Description

4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide is an organic compound with the molecular formula C14H13N3O2 It is a derivative of benzohydrazide, where the hydrazide group is substituted with a 3-pyridinylmethylene group and a methoxy group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-methoxybenzohydrazide+3-pyridinecarboxaldehyde4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide\text{4-methoxybenzohydrazide} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{4-methoxy-N'-(3-pyridinylmethylene)benzohydrazide} 4-methoxybenzohydrazide+3-pyridinecarboxaldehyde→4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of microorganisms or cancer cells by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N’-(4-pyridinylmethylene)benzohydrazide
  • 4-methoxy-N’-(2-pyridinylmethylene)benzohydrazide
  • 4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide derivatives

Uniqueness

4-methoxy-N’-(3-pyridinylmethylene)benzohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinylmethylene group and the methoxy group can significantly affect the compound’s properties compared to its isomers and derivatives.

Properties

IUPAC Name

4-methoxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-4-12(5-7-13)14(18)17-16-10-11-3-2-8-15-9-11/h2-10H,1H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDQYVNEQZZAQY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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